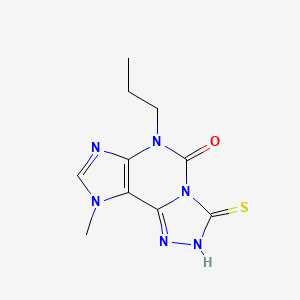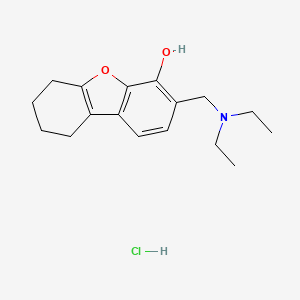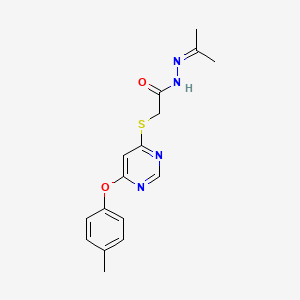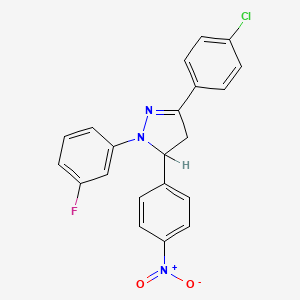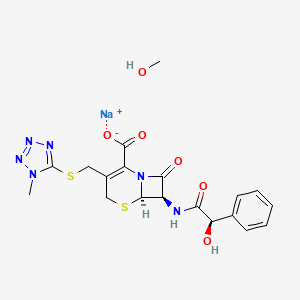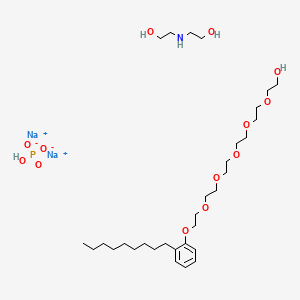
Di(nonylphenol hexa(oxyethylene))diethanolamine phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(nonylphenol hexa(oxyethylene))diethanolamine phosphate is a complex organic compound that combines the properties of nonylphenol ethoxylates, diethanolamine, and phosphate groups. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is particularly valued for its ability to reduce surface tension and enhance the solubility of hydrophobic substances in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(nonylphenol hexa(oxyethylene))diethanolamine phosphate typically involves the following steps:
Ethoxylation of Nonylphenol: Nonylphenol is reacted with ethylene oxide under controlled conditions to produce nonylphenol hexa(oxyethylene). This reaction is usually carried out in the presence of a catalyst such as potassium hydroxide.
Reaction with Diethanolamine: The nonylphenol hexa(oxyethylene) is then reacted with diethanolamine. This step involves heating the mixture to facilitate the formation of the desired product.
Phosphorylation: Finally, the product is phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride, to introduce the phosphate group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the composition and properties of the compound throughout the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Di(nonylphenol hexa(oxyethylene))diethanolamine phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Hydrolysis: The compound can be hydrolyzed in the presence of water, breaking down into its constituent components.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or alkylating agents are typically employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Substitution: Substituted products with different functional groups.
Hydrolysis: Breakdown products including nonylphenol, ethylene glycol, diethanolamine, and phosphate.
Applications De Recherche Scientifique
Di(nonylphenol hexa(oxyethylene))diethanolamine phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve the delivery of hydrophobic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to solubilize hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The mechanism of action of Di(nonylphenol hexa(oxyethylene))diethanolamine phosphate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with hydrophobic and hydrophilic substances. This interaction facilitates the solubilization and dispersion of hydrophobic molecules in aqueous environments. The phosphate group enhances the compound’s ability to bind to various molecular targets, making it effective in a range of applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonylphenol Ethoxylates: Similar in structure but lack the diethanolamine and phosphate groups.
Diethanolamine: Contains the diethanolamine moiety but lacks the nonylphenol and phosphate components.
Phosphate Esters: Contain the phosphate group but differ in the other functional groups attached.
Uniqueness
Di(nonylphenol hexa(oxyethylene))diethanolamine phosphate is unique due to its combination of nonylphenol ethoxylates, diethanolamine, and phosphate groups. This unique structure imparts enhanced surfactant properties, making it more effective in reducing surface tension and solubilizing hydrophobic substances compared to similar compounds.
Propriétés
Numéro CAS |
66172-81-4 |
|---|---|
Formule moléculaire |
C31H60NNa2O13P |
Poids moléculaire |
731.8 g/mol |
Nom IUPAC |
disodium;hydrogen phosphate;2-(2-hydroxyethylamino)ethanol;2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C27H48O7.C4H11NO2.2Na.H3O4P/c1-2-3-4-5-6-7-8-11-26-12-9-10-13-27(26)34-25-24-33-23-22-32-21-20-31-19-18-30-17-16-29-15-14-28;6-3-1-5-2-4-7;;;1-5(2,3)4/h9-10,12-13,28H,2-8,11,14-25H2,1H3;5-7H,1-4H2;;;(H3,1,2,3,4)/q;;2*+1;/p-2 |
Clé InChI |
LTRYCBJOLNKAMC-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCO.C(CO)NCCO.OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


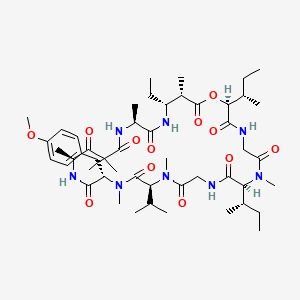
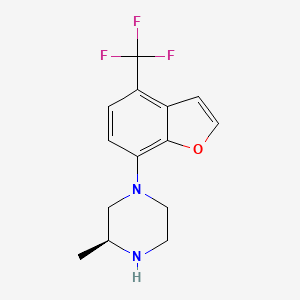
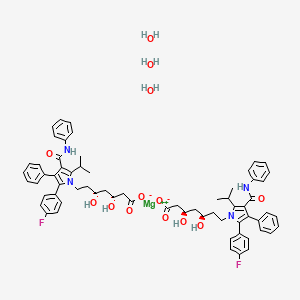

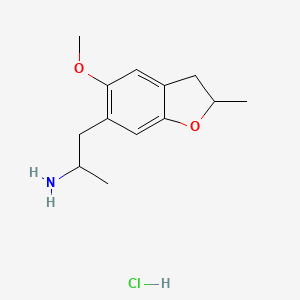
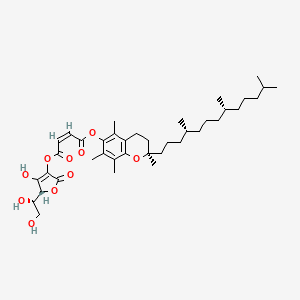
![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
